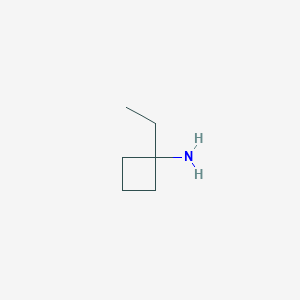![molecular formula C20H23F3N2O2S B2777092 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 865593-91-5](/img/structure/B2777092.png)
1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)phenyl]piperazine” and “1-[4-(Trifluoromethyl)phenyl]piperazine” are serotonergic releasing agents . They are rarely encountered as designer drugs .
Molecular Structure Analysis
The molecular formula for “1-[3-(Trifluoromethyl)phenyl]piperazine” is C11H13F3N2 . The molecular weight is 230.2295 .Physical And Chemical Properties Analysis
The molecular weight of “1-[3-(Trifluoromethyl)phenyl]piperazine” is 230.2295 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of various piperazine derivatives with potential antimicrobial properties. For instance, a study outlined the synthesis and biological evaluation of novel compounds with piperazine structures, showing moderate to good activities against both bacterial and fungal strains (Jadhav et al., 2017). This highlights the potential of piperazine derivatives in contributing to the development of new antimicrobial agents.
Enzyme Inhibition and Potential Therapeutic Applications
Piperazine derivatives have also been studied for their enzyme inhibition capabilities and their potential as therapeutic agents. For example, certain piperazine amide moieties have been synthesized and investigated for their antitumor activities against breast cancer cells, showing promising results (Yurttaş et al., 2014). Additionally, 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and evaluated for their antiproliferative agents, comparing with cisplatin, an effective anticancer drug (Bektaş et al., 2010).
Building Blocks for Drug Discovery
Piperazine derivatives serve as key building blocks in drug discovery, contributing to the synthesis of complex molecules with potential pharmacological benefits. Research has been dedicated to developing novel piperazine-based building blocks, such as 2-phenyl-3-(trifluoromethyl)piperazines, which are pivotal in medicinal chemistry for the creation of stereochemically defined compounds (Sánchez-Roselló et al., 2014).
Adenosine Receptor Antagonists
The development of adenosine A2B receptor antagonists has also seen the utilization of piperazine-1-sulfonyl)phenylxanthines, demonstrating the versatility of piperazine derivatives in the development of compounds with high selectivity and affinity for specific receptors (Borrmann et al., 2009).
Novel Insecticides
Exploring the use of piperazine derivatives as lead compounds for new insecticides has also been a focus of research. For example, the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) served as a basis for designing novel insecticides, offering a new mode of action against pests (Cai et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, also known as TFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
TFMPP acts as a serotonergic agonist . This means it binds to serotonin receptors and mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Upon binding to the serotonin receptors, TFMPP triggers a series of biochemical reactions that lead to the activation of various signaling pathways. These pathways are involved in mood regulation, anxiety, and other psychological functions . .
Result of Action
The binding of TFMPP to serotonin receptors and the subsequent activation of signaling pathways can lead to changes in mood and behavior. As a serotonergic agonist, TFMPP may have antidepressant and anxiolytic effects . .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2S/c1-14-11-16(3)19(12-15(14)2)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHNEPXJBFTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

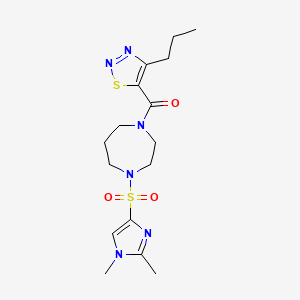


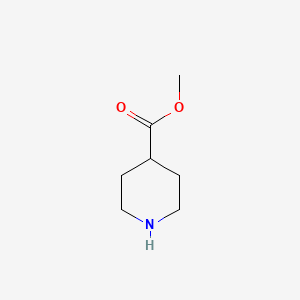
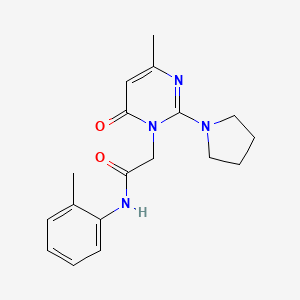
![4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde](/img/structure/B2777019.png)
![4-[3-(1,3-Thiazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2777020.png)
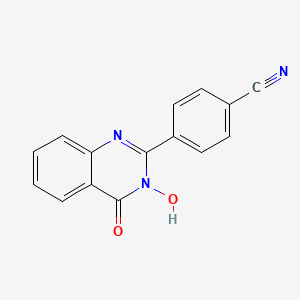
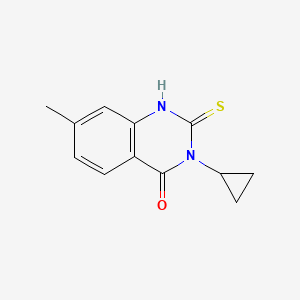
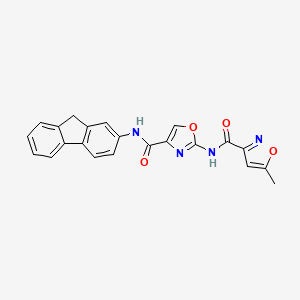
![Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2777027.png)
![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2777030.png)
